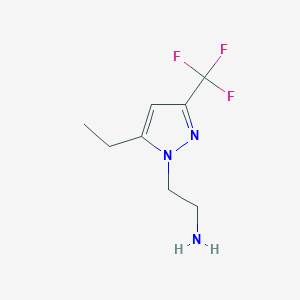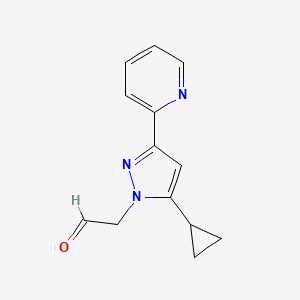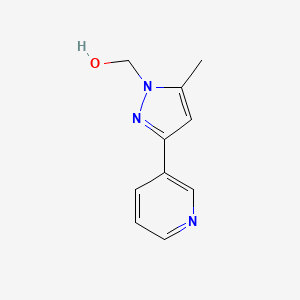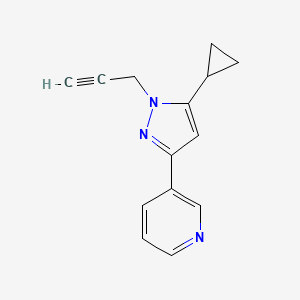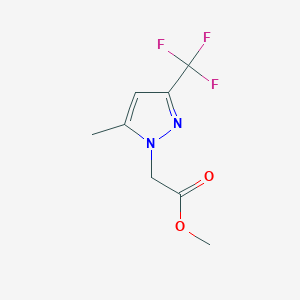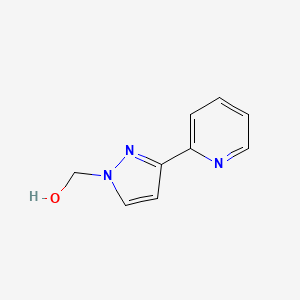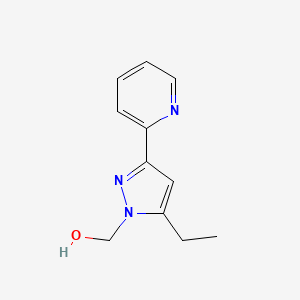
3-cyclobutyl-1H-pyrazole-4-carbonitrile
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-cyclobutyl-1H-pyrazole-4-carbonitrile”, often involves reactions with electrophiles and nitrogen-containing binucleophiles . Aldol condensation and multicomponent condensation reactions (MCRs) are commonly used methods .Molecular Structure Analysis
The molecular structure of “3-cyclobutyl-1H-pyrazole-4-carbonitrile” can be analyzed using various spectroscopic techniques, such as 1H–13C heteronuclear single quantum coherence (HSQC) and heteronuclear multiple-bond correlation (HMBC) spectra .Chemical Reactions Analysis
The reactivity of pyrazole derivatives towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, has been explored . These reactions afford various substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .科学的研究の応用
Synthesis of Heterocyclic Compounds
The pyrazole-4-carbonitrile scaffold is a versatile precursor in the synthesis of various heterocyclic compounds. Researchers have utilized it to create a range of substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives . These compounds are synthesized through reactions with 1,2- and 1,3-binucleophiles, which are crucial in heterocyclic chemistry for generating diverse azole-containing systems .
Anticancer Activity
Certain derivatives of pyrazole-4-carbonitrile have shown significant anticancer activity. Synthesized compounds have been tested against estrogen-dependent tumors, exhibiting cytotoxic properties in the nanomolar range against specific types of breast and ovarian tumors . This highlights the potential of these compounds in developing new anticancer therapies.
Biological Applications
Pyrazole derivatives are known for their wide range of biological activities. They exhibit antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and anti-inflammatory properties . Additionally, some derivatives also show potential as antibacterial and anticancer agents, making them valuable in medicinal chemistry.
Green Chemistry and Catalysis
The synthesis of pyrazole-4-carbonitrile derivatives can be achieved through environmentally friendly procedures. One such method involves a one-pot multicomponent reaction using engineered polyvinyl alcohol as a heterogeneous acid catalyst under solvent-free conditions . This approach aligns with the principles of green chemistry, emphasizing sustainability and reduced environmental impact.
Pharmaceutical Applications
Pyrazole-4-carbonitrile derivatives have been used to create compounds with a variety of pharmaceutical applications. These include analgesic, antibacterial, anticonvulsant, antipyretic, antidepressant, antifungal, anti-inflammatory, antimalarial, antimicrobial, antiparasitic, and antitumor activities . The versatility of these compounds makes them a valuable asset in drug development and therapeutic treatments.
将来の方向性
The future directions for “3-cyclobutyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its synthesis methods, reactivity, and potential biological applications. Given the diverse biological applications of pyrazole derivatives , there may be potential for “3-cyclobutyl-1H-pyrazole-4-carbonitrile” in pharmaceutical research and development.
作用機序
The synthesis of pyrazole derivatives often involves multi-component reactions of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives . In one study, a new acidic catalyst was designed and tested on the synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization .
特性
IUPAC Name |
5-cyclobutyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMSUEKBSCFVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




